molecular formula C6H3BrFNO2 B1283554 1-Bromo-3-fluoro-5-nitrobenzene CAS No. 7087-65-2

1-Bromo-3-fluoro-5-nitrobenzene

Cat. No. B1283554
M. Wt: 220 g/mol
InChI Key: SWXVEPMSQBEVRH-UHFFFAOYSA-N
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Patent
US05606063

Procedure details

Mix water (60mL), concentrated sulfuric acid (60mL) and 4-fluoro-2-nitro-6-bromoaniline (9.65g, 41mmol). Cool to 0° C. and add solid sodium nitrite (4.25g, 61mmol) in small portions at such a rate as not to exceed 5° C. Stir for 30 minutes and add ferrous sulfate heptahydrate (5.6g, 20.5mmol) and ethanol (18mL). Stir with warming to room temperature over 2 hours. Add water (200mL), separate the organic phase and wash the aqueous phase with methylene chloride (2×). Combine the organic phases, dry (MgSO4) and evaporate the solvent in vacuo. Purify by silica gel chromatography (5% ethyl acetate/hexane) give 3-bromo-5-fluoronitrobenzene (4.5g); bp 65°-70° C.@1.0mm Hg.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.S(=O)(=O)(O)O.[F:7][C:8]1[CH:14]=[C:13]([Br:15])[C:11](N)=[C:10]([N+:16]([O-:18])=[O:17])[CH:9]=1.N([O-])=O.[Na+]>C(O)C>[Br:15][C:13]1[CH:11]=[C:10]([N+:16]([O-:18])=[O:17])[CH:9]=[C:8]([F:7])[CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
9.65 g
Type
reactant
Smiles
FC1=CC(=C(N)C(=C1)Br)[N+](=O)[O-]
Step Two
Name
Quantity
4.25 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ferrous sulfate heptahydrate
Quantity
5.6 g
Type
reactant
Smiles
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to exceed 5° C
STIRRING
Type
STIRRING
Details
Stir
TEMPERATURE
Type
TEMPERATURE
Details
with warming to room temperature over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Add water (200mL), separate the organic phase
WASH
Type
WASH
Details
wash the aqueous phase with methylene chloride (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic phases, dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography (5% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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